molecular formula C20H18CrN4NaO11S2 B13760563 sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate CAS No. 24256-56-2

sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate

Cat. No.: B13760563
CAS No.: 24256-56-2
M. Wt: 629.5 g/mol
InChI Key: UEOTXYQVQQMCMG-UHFFFAOYSA-J
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Description

Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate is a complex chemical compound that belongs to the class of azo dyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, food, and cosmetics. The presence of chromium in the compound adds to its unique properties, making it useful in specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate typically involves the diazotization of 3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazole followed by coupling with 3-oxidonaphthalene-1-sulfonate. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazonium salt. The final product is then complexed with chromium(3+) ions and crystallized as a trihydrate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reactant concentrations. The chromium complexation step is carried out in a separate reactor to ensure complete coordination of the chromium ions with the azo dye.

Chemical Reactions Analysis

Types of Reactions

Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Chromium oxides and modified azo compounds.

    Reduction: Corresponding amines and reduced azo compounds.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The chromium(3+) ions play a crucial role in stabilizing the azo dye and enhancing its photochemical properties. The molecular targets include cellular components that interact with the dye, leading to specific staining patterns or therapeutic effects in the case of photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate
  • Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-1-oxidonaphthalene-2-sulfonate

Uniqueness

The uniqueness of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate lies in its specific structural configuration, which imparts distinct photochemical properties and stability. The presence of chromium(3+) ions further enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

24256-56-2

Molecular Formula

C20H18CrN4NaO11S2

Molecular Weight

629.5 g/mol

IUPAC Name

sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate

InChI

InChI=1S/C20H16N4O8S2.Cr.Na.3H2O/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;;;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;;3*1H2/q;+3;+1;;;/p-4

InChI Key

UEOTXYQVQQMCMG-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].O.O.O.[Na+].[Cr+3]

Origin of Product

United States

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